![molecular formula C22H14INO B14616570 (2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one CAS No. 60303-26-6](/img/structure/B14616570.png)
(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one is an organic compound characterized by the presence of an imino group attached to a phenanthrene ring and a 4-iodophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one typically involves the condensation of 4-iodoaniline with phenanthrene-3-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the imino linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as phenanthrene-3-carboxylic acid.
Reduction: Amino derivatives where the imino group is reduced to an amine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds or interact with active sites of enzymes, influencing biological pathways. The phenanthrene ring structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one
- (2E)-2-[(4-Chlorophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one
- (2E)-2-[(4-Fluorophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one
Uniqueness
(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one is unique due to the presence of the iodine atom, which can participate in specific halogen bonding interactions. This property can be exploited in designing molecules with targeted biological or chemical activities, making it distinct from its bromine, chlorine, and fluorine analogs.
Propiedades
Número CAS |
60303-26-6 |
|---|---|
Fórmula molecular |
C22H14INO |
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
2-(4-iodophenyl)imino-1-phenanthren-3-ylethanone |
InChI |
InChI=1S/C22H14INO/c23-18-9-11-19(12-10-18)24-14-22(25)17-8-7-16-6-5-15-3-1-2-4-20(15)21(16)13-17/h1-14H |
Clave InChI |
AUSIQAFFJLHUHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)C(=O)C=NC4=CC=C(C=C4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


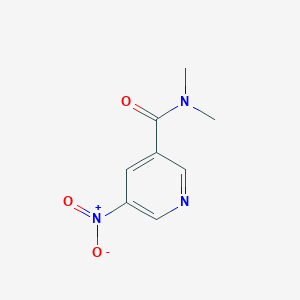
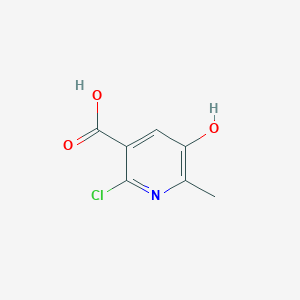
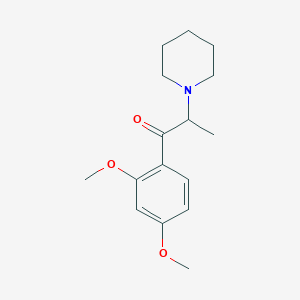
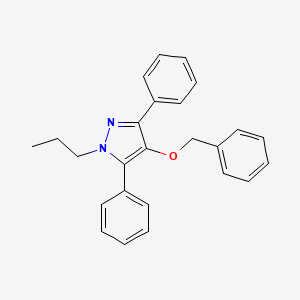
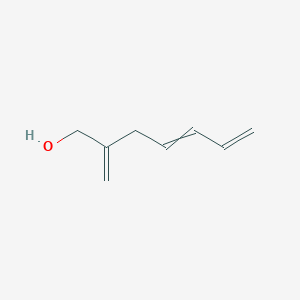
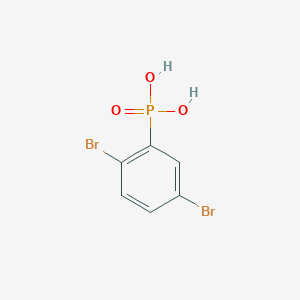
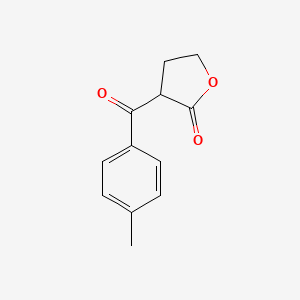
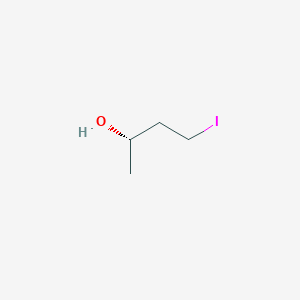
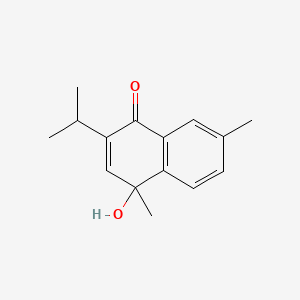
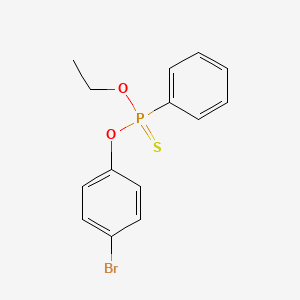
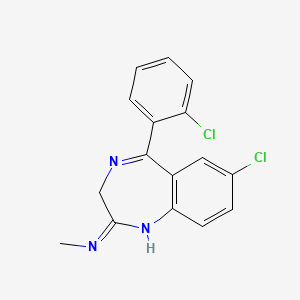

![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)
